Product packaging for 4-(4-Fluoro-2-methylphenyl)thiophenol(Cat. No.:)

4-(4-Fluoro-2-methylphenyl)thiophenol

Cat. No.: B7997109
M. Wt: 218.29 g/mol
InChI Key: DXKUIXXUDMZIBO-UHFFFAOYSA-N
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Description

Overview of Aryl Thioether Derivatives in Contemporary Organic Chemistry

Aryl thioethers, also known as aryl sulfides, are a class of organosulfur compounds characterized by a sulfur atom connected to at least one aryl (aromatic ring) group. This C-S bond is a cornerstone of many synthetic and natural molecules. In contemporary organic chemistry, aryl thioether derivatives are crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov Their importance stems from the thioether linkage's ability to influence a molecule's steric and electronic properties, as well as its metabolic stability.

The synthesis of aryl thioethers has been a subject of extensive research, leading to the development of several powerful catalytic cross-coupling reactions. acsgcipr.org Traditional methods, such as the Ullmann condensation, typically involve the copper-promoted reaction of an aryl halide with a thiol. wikipedia.orgunito.it While effective, these reactions often require harsh conditions, including high temperatures. wikipedia.orgmagtech.com.cn More modern approaches, like the Buchwald-Hartwig amination, have been adapted for C-S bond formation using palladium catalysts, which often proceed under milder conditions. acsgcipr.org The choice of catalyst, ligand, and reaction conditions is crucial for the successful synthesis of these compounds. acsgcipr.org

Significance of Fluorinated Aromatic Compounds in Current Chemical Research

The introduction of fluorine atoms into aromatic compounds can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can significantly impact the molecule's reactivity and stability. numberanalytics.com This has made fluorinated aromatic compounds indispensable in various fields of chemical research. numberanalytics.comresearchgate.net

In medicinal chemistry, incorporating fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism. It can also increase lipophilicity, which may improve cell membrane permeability and bioavailability. numberanalytics.comnih.gov Consequently, many successful pharmaceuticals, including anticancer agents and antibiotics, feature fluorinated aromatic moieties. numberanalytics.comresearchgate.net In materials science, the unique properties imparted by fluorine are exploited to create advanced polymers, liquid crystals, and organic light-emitting diodes (OLEDs) with enhanced thermal stability and specific optical properties. numberanalytics.comresearchgate.net The growing importance of these compounds continually drives research into new and efficient fluorination methods. researchgate.net

Contextualization of 4-(4-Fluoro-2-methylphenyl)thiophenol within Biphenyl (B1667301) and Thiophenol Systems

The compound this compound is a member of two important classes of organic molecules: biphenyls and thiophenols. Its structure consists of a thiophenol core where the hydrogen atom at the 4-position is substituted with a 4-fluoro-2-methylphenyl group.

Biphenyl Systems: Biphenyls are compounds containing two phenyl rings linked by a single carbon-carbon bond. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of substituted biphenyls. yonedalabs.commt.comlibretexts.org This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. mt.commychemblog.com The versatility and mild conditions of the Suzuki coupling have made it a cornerstone of modern organic synthesis. yonedalabs.comscirp.org

Thiophenol Systems: Thiophenols are aromatic thiols, analogous to phenols but with a sulfur atom replacing the oxygen in the hydroxyl group. wikipedia.org Thiophenols are generally more acidic than their phenol (B47542) counterparts. wikipedia.org The thiol (-SH) group is highly nucleophilic and can be readily alkylated or participate in various coupling reactions to form thioethers. wikipedia.org It can also be oxidized to form disulfides. The synthesis of thiophenols can be achieved through several routes, including the reduction of sulfonyl chlorides or via copper-catalyzed reactions of aryl halides with a sulfur source. organic-chemistry.orgorgsyn.org

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical classes discussed.

Table 1: Key Cross-Coupling Reactions Use the search bar to filter reactions by name or metal catalyst.

Reaction NameBond FormedKey ReactantsMetal Catalyst
Suzuki-Miyaura CouplingC-COrganoboron compound, OrganohalidePalladium
Ullmann CondensationC-O, C-N, C-SAryl halide, Alcohol/Amine/ThiolCopper
Buchwald-Hartwig AminationC-N, C-O, C-SAryl halide, Amine/Alcohol/ThiolPalladium
Heck ReactionC-CAlkene, OrganohalidePalladium
Negishi CouplingC-COrganozinc compound, OrganohalidePalladium/Nickel

Table 2: Properties of Functional Groups Use the search bar to filter by functional group.

Functional GroupGeneral FormulaKey Characteristics
Aryl ThioetherAr-S-RStable C-S bond, important in pharmaceuticals and materials. acs.org
Thiol (Thiophenol)Ar-SHAcidic proton, highly nucleophilic sulfur atom. wikipedia.org
Fluorine (on Aromatic Ring)Ar-FStrongly electron-withdrawing, enhances metabolic stability and lipophilicity. numberanalytics.comnumberanalytics.com
BiphenylAr-Ar'Core structure in liquid crystals, drugs, and ligands.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FS B7997109 4-(4-Fluoro-2-methylphenyl)thiophenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKUIXXUDMZIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 4 4 Fluoro 2 Methylphenyl Thiophenol

Reaction Kinetics and Thermodynamic Considerations in Aryl Thiol Chemistry

The reactivity of aryl thiols, including 4-(4-Fluoro-2-methylphenyl)thiophenol, is fundamentally governed by the properties of the thiol (-SH) group. The kinetics of reactions involving this group are closely tied to its acidity, represented by its pKₐ value. The thiol group is generally more acidic than the corresponding alcohol, meaning it can be deprotonated more readily to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile, and its concentration at a given pH directly influences the rate of many reactions. nih.govnih.gov The relationship between the acidity of a thiol and its nucleophilic reactivity can often be described by the Brønsted equation, which linearly correlates the rate constant of the reaction with the pKₐ of the thiol. nih.gov For instance, studies on the thiolysis of specific O-arylated diazeniumdiolate prodrugs have shown a clear dependence of the second-order rate constant on the thiol's pKₐ. nih.gov

Thermodynamically, many reactions involving thiols, such as thiol-disulfide exchange, are favorable. nih.govresearchgate.net However, the reaction will only proceed if the activation energy for the transition state can be overcome. nih.gov Factors influencing the thermodynamics and kinetics include the local electrostatic environment, molecular strain, and entropy. nih.govresearchgate.net For this compound, the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKₐ) of the thiol group compared to an unsubstituted thiophenol, thereby enhancing the formation of the nucleophilic thiolate anion at a given pH. Conversely, the electron-donating methyl group would have a slight opposing effect.

The table below illustrates the relationship between thiol acidity and reaction rates for the thiolysis of an example compound, demonstrating a general principle applicable to aryl thiol chemistry.

Table 1: Illustrative Brønsted Relationship for Thiolysis Reactions Dependence of nucleophilic rate constants (kRS⁻) and apparent second-order rate constants at pH 7.4 (k₂⁰) on the pKₐ of various thiols for the thiolysis of a model compound at 30 °C. Data is illustrative of general trends.

Thiol pKₐ log kRS⁻ log k₂⁰
L-glutathione 8.80 0.81 -1.13
L-cysteine 8.35 0.35 -1.14
DL-homocysteine 8.87 0.82 -1.20
1-propanethiol 10.5 1.54 -1.80
2-mercaptoethanol (B42355) 9.52 1.16 -1.50
Sodium thioglycolate 10.2 1.41 -1.63

Data derived from studies on O²-(2,4-dinitrophenyl) 1-[(2E)-2-(N-methyl-N-nitrosoamino)ethyl]diazen-1-ium-1,2-diolate. nih.gov

Elucidation of Catalytic Cycles in C-S Coupling

Carbon-sulfur (C-S) cross-coupling reactions are a powerful method for synthesizing aryl sulfides, and they typically proceed via a catalytic cycle involving a transition metal, most commonly palladium or nickel. researchgate.netresearchgate.net The reaction couples an aryl halide or triflate with a thiol. researchgate.netrsc.org For a thiol like this compound, the general catalytic cycle can be described by three fundamental steps. researchgate.netacs.orgyoutube.com

Oxidative Addition : The cycle begins with the active, low-valent metal catalyst (e.g., Pd(0)) inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a high-valent organometallic complex (Ar-Pd(II)-X). researchgate.netyoutube.com

Ligand Exchange/Transmetalation : The thiol, typically deprotonated by a base to form the more nucleophilic thiolate (Ar'S⁻), coordinates to the metal center. researchgate.netnih.gov This step involves the displacement of the halide ligand (X) by the thiolate, forming an intermediate complex of the type [Ar-Pd(II)-SAr']. acs.org

Reductive Elimination : This is the final, bond-forming step. The aryl and thiolate ligands couple, forming the aryl sulfide (B99878) product (Ar-S-Ar'). researchgate.netyoutube.com Simultaneously, the metal catalyst is reduced back to its initial low-valent state (e.g., Pd(0)), allowing it to re-enter the catalytic cycle. youtube.com

The specific nature of the catalyst, ligands, base, and solvent significantly influences the efficiency of the cycle. researchgate.netresearchgate.net Detailed mechanistic studies on related systems have shown that the resting state of the catalyst—the most stable species during the reaction—can sometimes lie off the main catalytic cycle, and understanding its identity is key to optimizing the reaction. acs.orgnih.gov For example, in some palladium-catalyzed systems, a palladium bis-thiolate complex, [Pd(L)(SR)₂], has been identified as the resting state. acs.org

Table 2: Key Steps in a Typical Palladium-Catalyzed C-S Coupling Cycle

Step Reactants Product Description
Oxidative Addition Pd(0) + Ar-X Ar-Pd(II)-X The catalyst inserts into the aryl halide bond, increasing its oxidation state. researchgate.net
Ligand Exchange Ar-Pd(II)-X + Ar'S⁻Na⁺ Ar-Pd(II)-SAr' + NaX The thiolate anion displaces the halide on the palladium complex. researchgate.net

| Reductive Elimination | Ar-Pd(II)-SAr' | Ar-S-Ar' + Pd(0) | The desired C-S bond is formed, and the catalyst is regenerated. researchgate.netyoutube.com |

Electron Density and Substituent Effects on Reaction Pathways, including Fluorine's Influence

Substituents on the aromatic rings of both the aryl halide and the aryl thiol play a critical role in modulating reaction pathways by altering electron density. In this compound, the fluorine and methyl groups have opposing electronic effects.

Fluorine's Influence : Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect (-I). mdpi.comstackexchange.com This effect is particularly significant in reactions where a negative charge develops on the aromatic ring, such as in nucleophilic aromatic substitution (SNAr). stackexchange.com In an SNAr reaction, the rate-determining step is the nucleophilic attack to form a negatively charged intermediate (a Meisenheimer complex). stackexchange.comacsgcipr.org The powerful inductive effect of fluorine stabilizes this intermediate, lowering the activation energy and accelerating the reaction. stackexchange.com This is why aryl fluorides are often more reactive than other aryl halides in SNAr reactions, despite the C-F bond being very strong. stackexchange.com In the context of this compound, the fluorine on one ring makes that ring more electron-deficient.

Methyl Group's Influence : The methyl group at the ortho position is weakly electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density on its attached phenyl ring, which can influence the nucleophilicity of the sulfur atom. The presence of substituents, regardless of their electronic nature, can also exert steric effects that influence reaction rates and pathways. rsc.org

Table 3: Electronic Effects of Substituents in this compound

Substituent Position Electronic Effect Impact on Aromatic Ring
Fluorine (-F) 4-position Strong Inductive Withdrawal (-I) Decreases electron density, activates the ring for nucleophilic attack, stabilizes anionic intermediates. stackexchange.com
Methyl (-CH₃) 2-position Weak Inductive Donation (+I) Increases electron density slightly, may sterically hinder adjacent groups.

| Thiol (-SH) | 1-position | Weakly deactivating | Acts as the primary nucleophilic center after deprotonation. nih.gov |

Intramolecular Dynamics and Conformational Analysis, including Internal Rotation Barriers

The three-dimensional structure and flexibility of this compound are defined by rotations around its single bonds, primarily the C-S bond and the C-C bond linking the two aromatic rings. These rotations are subject to energy barriers arising from steric and electronic interactions.

Conformational Preferences : The relative orientation of the two phenyl rings and the thiol group is determined by a balance of competing factors. Computational and experimental studies on similar substituted biaryls and thiophenols provide insight into these preferences. rsc.orgresearchgate.net The presence of the ortho-methyl group introduces significant steric hindrance, which will create a substantial rotational barrier around the C-C bond connecting the two rings. This will force the rings into a non-planar (twisted) conformation to minimize steric clash.

The energy barriers to these internal rotations determine the rate of interconversion between different conformers at a given temperature. These conformational dynamics can be critical in biological or catalytic systems where a specific molecular shape may be required for binding or reaction.

Table 4: Estimated Conformational Properties of Substituted Aromatic Systems This table provides illustrative data based on studies of related molecules to approximate the conformational behavior of this compound.

Parameter Description Estimated Value/Observation Rationale/Reference
Inter-ring Dihedral Angle (C-C-C-C) The twist angle between the two phenyl rings. Non-planar (likely > 40°) To minimize steric repulsion from the ortho-methyl group.
C-C Rotational Barrier The energy required to rotate one phenyl ring relative to the other. Moderately High Significant steric hindrance from the ortho-substituent. rsc.org
C-S Rotational Barrier The energy required to rotate the -SH group relative to the phenyl ring. Low to Moderate Generally lower than inter-ring rotation but influenced by adjacent substituents. rsc.org

| Solvent Effects | The change in conformer population with solvent polarity. | Significant | The population of conformers with different dipole moments can shift with solvent polarity. rsc.orgnih.gov |

Stability and Reactivity of the Fluorinated Aromatic Moiety under Varied Chemical Conditions (e.g., acidic, basic)

The chemical behavior of this compound is highly dependent on the pH of the environment, which affects both the stability of the fluorinated ring and the reactivity of the thiol group.

Stability of the Fluorinated Moiety : The carbon-fluorine bond is exceptionally strong and generally stable under a wide range of chemical conditions, including acidic and basic media. mdpi.com Fluorinated aromatic compounds are known for their enhanced metabolic stability, a property attributed to the strength of the C-F bond. mdpi.comresearchgate.net Therefore, the 4-fluoro-2-methylphenyl group is expected to be robust and not undergo defluorination under typical acidic or basic conditions used in organic synthesis. However, under very harsh conditions or specific enzymatic actions, C-F bond cleavage can occur.

Reactivity under Basic Conditions : In the presence of a base, the thiol proton is readily abstracted to form the corresponding thiolate anion (ArS⁻). acsgcipr.orgresearchgate.net This anion is a much stronger nucleophile than the neutral thiol. nih.gov Consequently, reactions involving nucleophilic attack by the sulfur atom, such as SN2 substitutions or C-S cross-coupling reactions, are almost always performed in the presence of a base to generate the reactive thiolate species. acsgcipr.org

Reactivity under Acidic Conditions : Under strongly acidic conditions, the thiol group can be protonated. This would diminish its nucleophilicity and inhibit reactions that rely on the lone pairs of the sulfur atom. cas.cn While the C-F bond remains stable, some acid-catalyzed reactions might be possible at other sites on the molecule. For example, some fluorination reactions of other functional groups can be carried out under acidic conditions. rsc.org

Oxidative Conditions : Thiols are susceptible to oxidation. youtube.com Depending on the strength of the oxidizing agent, this compound can be oxidized to a disulfide, or further to sulfenic, sulfinic, and finally to a sulfonic acid (Ar-SO₃H). youtube.com Sulfonic acids are very strong acids and are highly stable. wikipedia.org

Table 5: Reactivity of this compound under Different Conditions

Condition Effect on Thiol Group (-SH) Effect on Fluorinated Ring Typical Reaction Type
Basic (e.g., NaH, K₂CO₃) Deprotonation to form highly nucleophilic thiolate (ArS⁻). acsgcipr.org Stable. C-S cross-coupling, Nucleophilic substitution (SN2). researchgate.netcas.cn
Acidic (e.g., HCl) Remains protonated; nucleophilicity is reduced. cas.cn Stable. Limited reactivity at the thiol; other acid-catalyzed reactions may occur elsewhere. rsc.org

| Oxidative (e.g., H₂O₂, KMnO₄) | Oxidation to disulfide (Ar-S-S-Ar), sulfinic acid (Ar-SO₂H), or sulfonic acid (Ar-SO₃H). youtube.com | Stable. | Oxidation. |


Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Fluoro 2 Methylphenyl Thiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Proton and Carbon-13 NMR are fundamental techniques for characterizing organic compounds. The predicted chemical shifts for 4-(4-Fluoro-2-methylphenyl)thiophenol are based on the analysis of similar substituted aromatic systems.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl group protons, and the thiol proton. The coupling patterns (splitting) of the aromatic protons would provide critical information about their substitution pattern. For instance, the protons on the thiophenol ring would likely appear as a set of doublets, while the protons on the 2-methyl-4-fluorophenyl ring would exhibit more complex splitting due to their specific arrangement. The methyl protons would appear as a singlet, and the thiol proton as a broad singlet, the position of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum will display a unique signal for each carbon atom in a different chemical environment. The carbon atoms attached to fluorine will show characteristic splitting due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the electron-donating or withdrawing nature of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Thiophenol Ring)7.20 - 7.50 (m)125.0 - 135.0
Aromatic Protons (Fluoromethylphenyl Ring)6.90 - 7.20 (m)115.0 - 140.0 (with C-F coupling)
Methyl Protons (-CH₃)2.10 - 2.30 (s)15.0 - 20.0
Thiol Proton (-SH)3.40 - 3.60 (br s)-

Note: Predicted values are based on data from related compounds and general substituent effects in NMR spectroscopy. 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet.

Fluorine-19 (¹⁹F) NMR for Fluorinated Moieties

Fluorine-19 NMR is a highly sensitive technique specifically for the analysis of fluorine-containing compounds. For This compound , the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (H-F coupling) can be observed in the ¹H NMR spectrum, providing further structural confirmation. The expected chemical shift for the fluorine atom would be in the typical range for an aryl fluoride. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled. This would be instrumental in assigning the protons on each of the aromatic rings by identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Infrared (IR) Spectroscopy

The IR spectrum of This compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies include:

S-H Stretch: A weak absorption band is anticipated in the region of 2550-2600 cm⁻¹ for the thiol S-H stretching vibration.

C-S Stretch: A band in the region of 600-800 cm⁻¹ can be attributed to the C-S stretching vibration.

Aromatic C-H Stretch: Strong absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

Aromatic C=C Stretch: Multiple sharp bands in the region of 1450-1600 cm⁻¹ will correspond to the C=C stretching vibrations within the aromatic rings.

C-F Stretch: A strong absorption band in the region of 1100-1250 cm⁻¹ is expected for the C-F stretching vibration.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of This compound would also show characteristic bands for the various vibrational modes. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the S-H and C-S stretching vibrations, which can be weak in the IR spectrum, may show more prominent signals in the Raman spectrum. The symmetric vibrations of the aromatic rings are also typically strong in the Raman spectrum. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₁FS), the molecular weight is 218.29 g/mol . researchgate.net In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 218.

The fragmentation of this compound under EI conditions can be predicted to follow pathways characteristic of aromatic thiols and biphenyl (B1667301) compounds. The stability of the aromatic rings suggests that fragmentation will primarily involve the weaker bonds, such as the C-S and S-H bonds. Cleavage of the S-H bond would result in a significant (M-1)⁺ peak at m/z 217. Another likely fragmentation pathway is the loss of the entire thiol group (•SH), leading to a fragment ion at m/z 185.

Further fragmentation could involve the cleavage of the bond between the two phenyl rings. This would be expected to generate ions corresponding to the individual substituted benzene (B151609) rings. For instance, the formation of a [C₇H₆F]⁺ ion (fluorotoluene cation) at m/z 109 and a [C₆H₅S]⁺ ion (thiophenyl cation) at m/z 109 are plausible. The presence of a methyl group on one of the rings could also lead to the loss of a methyl radical (•CH₃), resulting in an (M-15)⁺ peak. The fragmentation of thiophenol itself is known to proceed through the loss of a CS moiety. nih.govresearchgate.net

A summary of the predicted major fragment ions in the mass spectrum of this compound is presented in Table 1.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/zPredicted Fragment IonFormula
218Molecular Ion (M⁺)[C₁₃H₁₁FS]⁺
217(M-H)⁺[C₁₃H₁₀FS]⁺
185(M-SH)⁺[C₁₃H₁₀F]⁺
109Fluorotoluene cation / Thiophenyl cation[C₇H₆F]⁺ / [C₆H₅S]⁺

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides insights into the electronic structure and transitions within a molecule. The electronic spectrum of this compound is expected to be dominated by π-π* transitions within the biphenyl system. The substitution pattern, including the fluorine, methyl, and thiol groups, will influence the energies of these transitions.

UV-Visible Absorption:

The UV-Visible absorption spectrum of biphenyl in a non-polar solvent like cyclohexane (B81311) typically shows a strong absorption band around 248-252 nm. omlc.org For substituted biphenyls, the position and intensity of this band can shift. The presence of auxochromes like the thiol (-SH) and methyl (-CH₃) groups, and the fluoro (-F) group, are expected to cause a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths. Studies on chlorinated biphenyls have shown that increasing substitution generally leads to a red shift of the main conjugation band. nih.gov In the case of this compound, the extended conjugation across the two phenyl rings would likely result in a primary absorption band in the 260-280 nm region. A secondary, less intense band, may also be observed at longer wavelengths due to other electronic transitions.

Fluorescence:

Many biphenyl derivatives are known to be fluorescent. nih.gov The fluorescence emission of this compound would originate from the decay of the lowest excited singlet state (S₁) to the ground state (S₀). The emission wavelength is expected to be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including the emission maximum and quantum yield, will be sensitive to the solvent polarity and the substitution pattern. For instance, various substituted biphenyls exhibit fluorescence emission in the range of 300-500 nm. researchgate.netmdpi.com Given the structure, an emission maximum in the blue region of the spectrum (around 400-450 nm) could be anticipated.

In the absence of direct experimental data, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption and emission spectra with reasonable accuracy. mdpi.comnih.govrsc.org

A summary of the anticipated electronic spectroscopic data is provided in Table 2.

Table 2: Anticipated Electronic Spectroscopy Data for this compound
ParameterAnticipated Value/RangeTechnique
UV-Visible Absorption (λmax)260 - 280 nmUV-Visible Spectroscopy
Fluorescence Emission (λem)400 - 450 nmFluorescence Spectroscopy

Microwave Spectroscopy for Rotational Constants and Conformational Preferences

Microwave spectroscopy is a high-resolution technique used to study the rotational motion of molecules in the gas phase. researchgate.net From the microwave spectrum, precise rotational constants can be determined, which are inversely related to the moments of inertia of the molecule. This information allows for the accurate determination of the molecular geometry and the investigation of conformational isomers.

For this compound, the primary conformational flexibility arises from the dihedral angle between the two phenyl rings and the orientation of the thiol group. It is expected that the molecule is not perfectly planar due to steric hindrance between the ortho-methyl group and the adjacent phenyl ring. This non-planarity will influence the rotational constants.

A study on the related molecule, 4-fluorothiophenol (B130044), using microwave spectroscopy revealed that the molecule is planar in its equilibrium configuration. researchgate.net However, the introduction of the 2-methylphenyl group in this compound significantly alters the steric environment. Computational chemistry methods are often used in conjunction with microwave spectroscopy to predict the structures and rotational constants of different conformers, aiding in the assignment of the experimental spectrum. researchgate.net

The rotational constants (A, B, and C) for different conformers of this compound could be theoretically calculated. The experimental observation and analysis of the microwave spectrum, including the spectra of isotopically substituted species (e.g., ³⁴S), would provide the definitive data to establish the ground-state geometry and the relative energies of any existing conformers.

A hypothetical set of rotational constants for a plausible non-planar conformer is presented in Table 3. These values are illustrative and would need to be confirmed by experimental measurement or high-level theoretical calculations.

Table 3: Hypothetical Rotational Constants for a Conformer of this compound
Rotational ConstantHypothetical Value (GHz)Significance
A~1.5 - 2.0Related to the moment of inertia about the principal axis with the smallest inertia.
B~0.3 - 0.5Related to the moment of inertia about an intermediate principal axis.
C~0.2 - 0.4Related to the moment of inertia about the principal axis with the largest inertia.

Computational Chemistry and Theoretical Modeling of 4 4 Fluoro 2 Methylphenyl Thiophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(4-fluoro-2-methylphenyl)thiophenol at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the molecule's electronic structure and related properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure and reactivity of aromatic thiols. For molecules like this compound, DFT calculations, often using hybrid functionals such as B3LYP, provide reliable data on key electronic descriptors. kuleuven.benih.gov

DFT calculations on related fluorinated biphenyl (B1667301) compounds have shown that fluorine substitution significantly alters the electronic distribution and reactivity. nih.gov In the case of this compound, the interplay between the electron-withdrawing fluorine and electron-donating methyl group would finely tune the electronic properties. The calculated HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Aromatic Thiols (Note: This table presents illustrative data based on studies of analogous compounds to infer properties for this compound. Actual values require specific calculation.)

PropertyPredicted Influence of SubstituentsRepresentative Value Range (for analogs)
HOMO EnergyIncreased by methyl group, decreased by fluoro group-5.5 to -6.5 eV
LUMO EnergyMinimally affected by methyl, lowered by fluoro group-0.5 to -1.5 eV
HOMO-LUMO Gap (ΔE)Narrowed by combined electronic effects4.0 to 5.5 eV
S-H Bond Dissociation EnthalpyModulated by substituent electronic effects320 to 340 kJ/mol kuleuven.beresearchgate.net
Dipole MomentIncreased by asymmetric substitution1.5 to 3.0 D

Ab Initio Calculations for Molecular Geometries and Energetics

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of theory and can provide benchmark data for geometries and energetics. acs.org For this compound, ab initio calculations are essential for accurately determining the equilibrium geometry, particularly the torsional angle between the two phenyl rings. This dihedral angle is a critical determinant of the extent of π-conjugation between the rings, which in turn affects the electronic properties.

Studies on substituted biphenyls have shown that the ortho-substituent (the methyl group in this case) imparts significant steric hindrance, leading to a non-planar conformation where the two rings are twisted relative to each other. researchgate.net Ab initio calculations can precisely quantify this angle and the associated rotational energy barrier. scilit.com These methods are also used to calculate accurate reaction energies and activation barriers for processes involving the thiophenol moiety. acs.org

Table 2: Illustrative Geometrical Parameters from Ab Initio Calculations for a Twisted Biphenyl System (Note: Values are representative for ortho-substituted biphenyls and serve as an estimation for the target molecule.)

ParameterDescriptionEstimated Value
Dihedral Angle (C-C-C-C)Torsion angle between the two phenyl rings45° - 65°
C-S Bond LengthLength of the carbon-sulfur bond~1.77 Å
S-H Bond LengthLength of the sulfur-hydrogen bond~1.35 Å
C-F Bond LengthLength of the carbon-fluorine bond~1.36 Å

Basis Set Selection and Computational Efficiency Considerations

The choice of basis set is critical for the accuracy and efficiency of both DFT and ab initio calculations. youtube.comnih.gov For molecules containing sulfur and diffuse p-orbitals, such as thiophenols, Pople-style basis sets like 6-311++G(d,p) or 6-311++G(2df,2p) are commonly employed. kuleuven.be The inclusion of diffuse functions ("++" or "aug-") is crucial for accurately describing the lone pairs on the sulfur atom and for modeling anions or weak interactions. chemrxiv.org Polarization functions ("d,p") are necessary to describe the anisotropic nature of bonding in the molecule.

Correlation-consistent basis sets, such as Dunning's cc-pVTZ, are also used, particularly for high-accuracy ab initio calculations. chemrxiv.org However, larger basis sets significantly increase computational cost. youtube.com Therefore, a balance must be struck. Often, a dual-basis approach is used where geometries are optimized with a smaller basis set (e.g., 6-31G(d)) and then single-point energy calculations are performed with a larger, more accurate basis set. nih.gov This strategy provides high-quality energetic data with manageable computational expense.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. youtube.comyoutube.com For this compound, MD simulations are invaluable for exploring its conformational landscape. The primary motion of interest is the rotation around the C-C bond linking the two phenyl rings. scispace.com

By simulating the molecule's trajectory over nanoseconds, MD can map the potential energy surface related to this rotation and identify the most populated conformational states at a given temperature. nih.gov These simulations, which rely on a force field to describe the interatomic forces, can reveal the flexibility of the molecule and the time scales of conformational changes. nih.gov This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules or surfaces.

In Silico Approaches to Mechanistic Predictions and Reaction Pathways

In silico methods are powerful tools for predicting the most likely pathways for chemical reactions. nih.gov For this compound, a key reaction is the deprotonation of the thiol group to form the thiolate anion, which is a potent nucleophile. acs.org

Computational studies can model the reaction coordinates for various transformations. For instance, the nucleophilic attack of the thiolate anion in a Michael-type addition can be investigated. acs.org DFT calculations are used to locate the transition state structures and calculate the activation energies for each potential step. This analysis reveals the kinetic and thermodynamic favorability of different reaction pathways. Studies on similar systems have shown that some DFT functionals can struggle to correctly describe certain intermediates, like carbanions, making the choice of method, such as using range-separated functionals, particularly important for obtaining accurate mechanistic insights. acs.org

Structure-Electronic Property Relationship Prediction and Fluorine Substitution Effects

A central goal of computational modeling is to establish clear structure-property relationships. For this compound, a key relationship is how the specific substitution pattern dictates its electronic properties. acs.org The introduction of a fluorine atom is known to have profound effects, including increasing metabolic stability and altering acidity and lipophilicity in related systems. nih.govescholarship.org

Advanced Applications and Materials Science Perspectives of 4 4 Fluoro 2 Methylphenyl Thiophenol Analogues

Role in Functional Material Design

The unique properties of 4-(4-fluoro-2-methylphenyl)thiophenol and its analogues make them valuable building blocks in the design of functional materials. The interplay between the fluoro and methyl substituents on the aromatic ring influences the electronic characteristics and intermolecular interactions of these compounds, which is crucial for their application in organic electronics, optoelectronics, and the formation of complex polymeric and supramolecular structures. Furthermore, the thiol group provides a robust anchor for the functionalization of nanomaterial surfaces.

Organic Electronics and Optoelectronic Devices

Aryl thiol derivatives are integral to the advancement of organic electronics and optoelectronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic semiconductors used.

Functionalized thiophenols can be used to modify electrode surfaces, such as gold, to tune the work function and improve charge injection or extraction in organic electronic devices. For instance, self-assembled monolayers (SAMs) of fluorinated thiophenols, like 2,3,4,5,6-pentafluorothiophenol (PFBT), have been shown to effectively modify the electronic properties of silver and gold electrodes. nih.gov This modification simplifies device fabrication and can lead to OFETs with performance comparable to those where electrodes are modified in a separate step. nih.gov

In the realm of active semiconductor materials, thiophene-containing compounds, which are structurally related to thiophenols, have demonstrated high charge carrier mobilities. researchgate.net For example, dimethyl-substituted anthradithiophene has been used as a p-type semiconductor in OFETs, exhibiting hole mobilities on the order of 0.1 cm²/V·s. The introduction of perfluorophenyl groups into the anthradithiophene core has been shown to induce n-type transport, highlighting the significant impact of fluorine substitution on the electronic behavior of these materials. wikipedia.org The combination of fluoro and methyl groups in analogues of this compound could, therefore, be used to modulate the charge transport properties in OFETs, potentially leading to ambipolar behavior.

The performance of such devices is critically dependent on factors like the semiconductor film growth conditions and the nature of the gate dielectric surface treatment. wikipedia.org

Table 1: Performance of OFETs based on Functionalized Thiophene (B33073) Analogues

SemiconductorSubstituentTransport TypeCarrier Mobility (cm²/V·s)On/Off Ratio
Diperfluorophenyl anthradithiophenePerfluorophenylAmbipolar (n-type)6 x 10⁻⁴Not specified
Diperfluorophenyl anthradithiophenePerfluorophenylAmbipolar (p-type)0.05Not specified
Dimethyl anthradithiopheneDimethylp-type (hole)~0.1Not specified
Thiophene-containing compound 3Thiophenep-type0.31>10⁶
Pentacene with N2200 interlayerN/Ap-typeNot specified>10⁴

This table presents data for related thiophene and functionalized aromatic compounds to illustrate the impact of substituents on OFET performance.

Polymeric and Supramolecular Assemblies

Thiophenol derivatives are key monomers for the synthesis of high-performance polymers like poly(phenylene sulfide) (PPS). polyfluoroltd.com PPS is known for its exceptional thermal stability, chemical resistance, and mechanical properties. polyfluoroltd.commdpi.com The synthesis of PPS often involves the reaction of a dihaloaromatic compound with a sulfur source. polyfluoroltd.com The properties of the resulting polymer can be tuned by introducing substituents onto the phenyl ring. For instance, a poly(p-phenylene sulfide) derived from bis(4-bromophenyl) disulfide exhibits a melting temperature of around 280°C. wikipedia.org In contrast, bis(4-fluorophenyl) disulfide is reported to be stable under similar thermolysis conditions, suggesting that the fluoro-substituent can influence the polymerization process and the properties of the final material. wikipedia.org

The thermal properties of PPS and its composites are a key area of research. Unfilled PPS has a glass transition temperature (Tg) of approximately 105.4°C, which can be increased through treatments or the addition of fillers. nih.gov The maximum degradation temperature of PPS is around 526°C, which can be enhanced by incorporating thermally stable fillers like synthetic graphite. sigmaaldrich.com

Table 2: Thermal Properties of Poly(phenylene sulfide) (PPS) and its Analogues

PolymerSubstituentMelting Point (°C)Glass Transition Temperature (°C)Maximum Degradation Temperature (°C)
Poly(p-phenylene sulfide)None280-300 researchgate.net150 researchgate.net526 sigmaaldrich.com
Poly(p-phenylene sulfide) (from BBD)None~280 wikipedia.orgNot specifiedNot specified
Poly(p-phenylene sulfide)/CF CompositeNoneNot specified105.4 nih.govNot specified
Poly-4-[(2-methylphenyl)iminomethyl]phenol2-methylphenylNot specifiedNot specifiedNot specified
Bis(4-fluorophenyl) disulfide (monomer)4-fluoroStable (no polymerization) wikipedia.orgNot applicableNot applicable

This table compiles thermal data for PPS and related polymers to show the effect of structure on thermal stability.

In the domain of supramolecular chemistry, the non-covalent interactions of thiophenol analogues, such as hydrogen bonding and π-π stacking, are exploited to construct well-defined, self-assembled structures. uh.edunih.gov The self-assembly of thiophene-based polymers, for example, is influenced by the length of alkyl chains and the torsion angle of the thiophene linking group, leading to the formation of ordered microstructures like circular domains. nih.gov These supramolecular assemblies have potential applications in sensors and molecular electronics. mdpi.com The presence of both fluoro and methyl groups in this compound analogues can provide a means to control the directionality and strength of these non-covalent interactions, enabling the design of complex supramolecular architectures.

Surface Functionalization in Nanomaterials

The thiol group of this compound and its analogues provides a strong and reliable anchor for the functionalization of various nanomaterials, including gold nanoparticles (AuNPs) and quantum dots (QDs). capes.gov.brresearchgate.net This surface modification is crucial for tailoring the properties of the nanomaterials for specific applications, such as in biosensors, catalysis, and drug delivery.

Fluorinated thiophenols have been extensively used to create stable self-assembled monolayers (SAMs) on gold surfaces. nih.govrsc.org These SAMs can alter the hydrophobicity and electronic properties of the gold surface. The stability of these SAMs is a critical factor, and it has been shown that the structure of the thiol, including the presence of internal amide groups, can significantly enhance their stability against desorption and exchange. acs.org The use of perfluorinated amphiphilic thiols can lead to the formation of water-soluble gold nanoparticles with a perfluorinated region near the gold surface. rsc.org

In the case of quantum dots, surface modification with fluorinated thiophenols can influence their crystalline size and solubility. csic.es For instance, capping cadmium sulfide (B99878) (CdS) QDs with 4-fluorothiophenol (B130044), 2,3,5,6-tetrafluorothiophenol, or pentafluorothiophenol (B1630374) results in quantum dots with varying crystalline sizes and solubilities in organic solvents. csic.es Such modifications are also critical for the biocompatibility and cellular uptake of QDs for bioimaging applications. researchgate.net The specific substitution pattern of this compound would be expected to impart a unique combination of solubility and electronic perturbation to the functionalized nanomaterials.

Table 3: Impact of Thiol Functionalization on Nanoparticle Properties

NanoparticleThiol LigandKey Finding
Gold Nanoparticles (AuNPs)Perfluorinated amphiphilic thiolsFormation of water-soluble nanoparticles with a hydrophobic monolayer. rsc.org
Gold Nanoparticles (AuNPs)Thiol-modified glucoseFunctionalization preserves the structure and efficiency of biomolecules on the surface. capes.gov.br
Cadmium Sulfide (CdS) QDs4-fluorothiophenolCapping agent for the synthesis of quantum dots. csic.es
Cadmium Sulfide (CdS) QDsPentafluorothiophenolLeads to high solubility in alcohols and enables photocatalytic activity. csic.es
CdSe/ZnS QDsVarious organic silanes (thiol-reactive)Biocompatible modification for cellular internalization. researchgate.net

Ligand Design in Organometallic Chemistry and Catalysis

The deprotonated form of thiophenols, known as thiolates, are excellent ligands for a wide range of transition metals. The electronic properties of the thiolate ligand, which can be tuned by substituents on the aryl ring, have a profound impact on the structure, reactivity, and catalytic activity of the resulting metal complexes.

Metal Complex Formation and Coordination Chemistry

Thiophenolates readily form stable complexes with various transition metals, including palladium, rhodium, nickel, and copper. nih.govmdpi.comcsic.esrsc.org The coordination chemistry of these complexes is diverse, with the thiolate ligand capable of acting in a terminal or bridging fashion. The bond lengths and angles within these complexes are influenced by the electronic nature of the substituents on the thiophenol. researchgate.netresearchgate.net For example, in rhodium(I) complexes with dithiolato ligands, the coordination environment of the metal is significantly influenced by the chiral fragments of the ligand. mdpi.com

The synthesis of these metal-thiolate complexes can be achieved through various routes, such as the reaction of a metal precursor with the thiol or its corresponding salt. mdpi.com The resulting complexes can serve as well-defined precursors for catalytic applications. For instance, palladium(II) complexes with thiolate-imine-thioether SNS pincer ligands have been synthesized and characterized. csic.es

Table 4: Selected Bond Lengths in Metal-Thiolate Complexes

ComplexMetal-Sulfur Bond Length (Å)Metal-Other Atom Bond Length (Å)Reference
Mn(III)-thiolate complexNot specifiedMn-N(1): 2.152(6), Mn-N(2): 2.155(5), Mn-N(3): 2.126(5) researchgate.net
Rh(0) diene complexNot specifiedRh-C: 1.43 (avg) rsc.org
Three-coordinate Iron(II) thiolateNot specifiedFe-N: Varies with ligand size mdpi.com
Palladium(II) thiolate-SNS complexPd-S: 2.29-2.35Pd-N: 2.08-2.10 csic.es

This table provides examples of bond lengths in various metal-thiolate complexes to illustrate structural characteristics.

Chalcogenide Derivatives in Catalytic Processes

Metal complexes derived from thiophenol analogues are highly effective catalysts for a variety of organic transformations. The electronic and steric properties imparted by the fluoro and methyl substituents on the this compound ligand can be used to fine-tune the catalytic activity and selectivity.

Palladium-thiolate complexes have shown excellent catalytic activity in Mizoroki-Heck and Suzuki cross-coupling reactions. nih.govtechnion.ac.il For instance, a palladium(II) complex with a thiolate-imine-thioether ligand demonstrated high reactivity in the Heck reaction with a low catalyst loading. nih.gov In some cases, these complexes can achieve very high turnover numbers and frequencies. technion.ac.il

Nickel-thiolate complexes have emerged as efficient and cost-effective catalysts for photocatalytic hydrogen production. nih.govnih.gov A simple complex formed from a nickel(II) salt and 2-mercaptoethanol (B42355) in water can act as an efficient catalyst for hydrogen evolution when sensitized by a dye. nih.gov The turnover frequency of such catalysts can be exceptionally high, reaching over 100,000 s⁻¹ in some systems. The catalytic activity is dependent on the nature of the photosensitizer and the specific thiolate ligand used. rsc.org

Copper-catalyzed C-S cross-coupling reactions of thiophenols with aryl halides are a fundamental method for the synthesis of diaryl sulfides. rsc.orgnih.govtechnion.ac.il These reactions can often be performed under ligand-free conditions using a simple copper(I) salt as the catalyst. rsc.orgtechnion.ac.il The reaction kinetics are sensitive to the substituents on both the thiophenol and the aryl halide. nih.gov

Table 5: Catalytic Performance of Metal-Thiolate Complexes

Catalyst TypeReactionKey Performance MetricValueReference
Palladium Thiolate-SNS ComplexMizoroki-Heck Cross-CouplingYieldUp to 87% nih.gov
Xantphos-ligated Palladium DithiolateHeck CouplingTurnover Number6 x 10⁶ technion.ac.il
Xantphos-ligated Palladium DithiolateHeck CouplingTurnover Frequency4 x 10⁵ h⁻¹ technion.ac.il
Nickel-Thiolate ComplexPhotocatalytic Hydrogen ProductionQuantum Efficiency24.5% at 460 nm nih.gov
Ni(P(Ph)₂N(Ph))₂₂Electrocatalytic Hydrogen ProductionTurnover Frequency106,000 s⁻¹
Corrole-Chelated Nickel ComplexHydrogen Evolution ReactionTurnover FrequencyThousands of turnovers per second
Copper(I) IodideC-S Cross-CouplingYieldGood to excellent nih.govtechnion.ac.il

Intermediate in the Synthesis of Complex Organic Molecules

The strategic importance of this compound and its analogues in synthetic chemistry stems from their utility as versatile intermediates. The presence of a reactive thiol group, combined with a fluorinated and methylated biphenyl-like core, provides a unique platform for constructing more elaborate molecular architectures.

Precursor in Multistep Organic Synthesis Pathways

Analogues of this compound serve as fundamental starting materials in various multistep synthetic sequences. The synthesis of these thiophenols is itself a critical preliminary step. For instance, a common route to a related compound, 4-fluorothiophenol, involves the reduction of 4-fluorobenzenesulfochloride. google.com This process can be carried out as a one-pot synthesis where 4-fluorobenzenesulfochloride is converted to a 4-fluorobenzenesulfinic acid sodium salt solution, which is then reduced to 4,4′-difluorodiphenyldisulfide and subsequently reacted with sodium borohydride (B1222165) to yield the final 4-fluorothiophenol product. google.com

Once synthesized, these thiophenol derivatives become valuable precursors for subsequent transformations. They are frequently employed in C-S coupling reactions, which are fundamental for creating aryl sulfides. organic-chemistry.org A general synthetic pathway might involve the initial preparation of the substituted thiophenol, followed by a copper-catalyzed coupling reaction with an aryl iodide to produce a diaryl sulfide. Such methods are tolerant of various functional groups, including fluoro and hydroxyl groups, making them highly adaptable for building complex molecules. organic-chemistry.org

Building Block for Advanced Chemical Scaffolds (e.g., Heterocycles, Biphenyls)

The unique structure of this compound analogues makes them ideal building blocks for advanced chemical scaffolds that are central to materials science and medicinal chemistry.

Heterocycles: Thiophenols are well-established precursors for a wide array of sulfur-containing heterocycles. One notable application is in the synthesis of thiopyran-4-ones. In these reactions, a thiophenol can be reacted with a compound like phenylpropiolate, leading to the formation of a substituted cinnamate (B1238496) which then undergoes ring closure to yield the heterocyclic core. nih.gov Another powerful tool in this context is Lawesson's reagent, which is widely used for the thionation of carbonyls and can facilitate the synthesis of sulfur-containing heterocycles such as 1,3-thiazines. researchgate.net Furthermore, thiophenols are integral to the synthesis of thiophenes, which can be achieved through various methods, including the cyclization of 1-mercapto-3-yn-2-ols catalyzed by palladium iodide. organic-chemistry.org

Biphenyls: The biphenyl (B1667301) moiety is a privileged scaffold in many advanced materials. While direct coupling of the thiophenol itself is less common, the foundational aryl rings used to construct it are assembled via powerful coupling reactions. The synthesis of substituted biphenyls, such as 4,4'-dimethyl-1,1'-biphenyl, often involves the coupling of Grignard reagents derived from aryl halides (e.g., (4-methylphenyl)magnesium bromide from 4-bromotoluene) in the presence of a metal halide catalyst. orgsyn.org This general strategy can be adapted to create the 4-fluoro-2-methylphenyl-phenyl core of the title compound's analogues, which can then be further functionalized.

Structure-Activity/Property Relationship Studies in Non-Clinical Contexts

Understanding the relationship between the molecular structure of this compound analogues and their resulting properties is crucial for designing new materials with tailored functionalities. The specific placement of substituents like fluorine and methyl groups allows for the fine-tuning of electronic and steric characteristics.

Elucidating Electronic and Steric Effects on Performance and Reactivity

The performance and reactivity of these compounds are heavily influenced by the electronic and steric effects of their substituents.

Electronic Effects: The fluorine atom at the 4-position of the phenyl ring is a strongly electronegative element. This exerts a powerful electron-withdrawing inductive effect, which can lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This modulation is critical in the design of organic semiconductors for electronic devices. rsc.orgmdpi.com The thiol (-SH) group and the methyl (-CH₃) group, conversely, are generally considered electron-donating, creating a complex electronic landscape across the molecule that dictates its reactivity in processes like electrophilic aromatic substitution or its coordination to metal centers.

Steric Effects: The methyl group at the 2-position introduces significant steric hindrance. This bulkiness can influence the molecule's preferred conformation, affecting crystal packing and intermolecular interactions. In synthesis, this steric hindrance can direct the regioselectivity of reactions, favoring attack at less hindered positions. In structure-activity relationship studies, modifying the size and position of such alkyl groups is a common strategy to optimize molecular interactions with other species or surfaces. nih.gov

Impact of Fluorination on Molecular Properties Beyond Basic Physical Descriptors

The introduction of fluorine atoms into organic molecules imparts profound changes that go far beyond simple modifications of melting point or solubility. In the context of materials science, fluorination is a key strategy for enhancing the performance of organic electronic materials.

Research on fluorinated donor-acceptor polymers, which share structural motifs with the title compound, reveals several key impacts:

Energy Level Tuning: Fluorination effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the material. rsc.orgmdpi.com This is advantageous in polymer solar cells, as a deeper HOMO level often correlates with a higher open-circuit voltage (Voc) of the device. rsc.org

Enhanced Intermolecular Interactions: The presence of fluorine can enhance both intra- and intermolecular interactions. rsc.org This can lead to more ordered molecular packing in the solid state, such as a more compact, face-to-face π-π stacking arrangement, which is beneficial for charge transport. nih.gov

Improved Material Properties: These electronic and morphological changes translate into improved material properties. For example, fluorinated polymers have been shown to exhibit significantly higher charge carrier mobilities compared to their non-fluorinated counterparts. rsc.org The synergistic effect of a deeper HOMO level and improved morphology can lead to a notable increase in the power conversion efficiency (PCE) of photovoltaic devices. mdpi.com

The following table summarizes the observed effects of fluorination on key properties of representative polymer semiconductors.

Table 1: Impact of Fluorination on Polymer Semiconductor Properties

Property Non-Fluorinated Polymer (PBDT-TVT-BT) Fluorinated Polymer (PBDT-TVT-FBT) Effect of Fluorination Reference
HOMO Energy Level -5.17 eV -5.37 eV Deepened HOMO Level mdpi.com
Optical Bandgap 1.69 eV 1.60 eV Narrowed Bandgap mdpi.com
Hole Mobility (μh) Not specified Higher than non-fluorinated Increased Mobility mdpi.com
Power Conversion Efficiency (PCE) 4.50% 5.22% 16% Increase mdpi.com

| Open Circuit Voltage (Voc) | 0.72 V (analogue) | 0.81 V (analogue) | Increased Voc | rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluoro-2-methylphenyl)thiophenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, thiophenol derivatives are often prepared by reacting fluorinated aryl halides with thiourea or thiols under basic conditions (e.g., K₂CO₃ in DMF) . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity, and catalyst loading (e.g., CuI for Ullmann-type couplings). Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization improves yield. Yields >70% are achievable with strict exclusion of moisture .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
  • IR Spectroscopy : Confirm S-H stretches (~2550 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
  • Melting Point Analysis : Compare observed m.p. with literature values (e.g., similar fluorothiophenols: 130–132°C ).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • Waste Disposal : Collect waste in designated containers for halogenated organics and incinerate via licensed facilities .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., fluorine) influence the reactivity of thiophenol derivatives in cross-coupling reactions?

  • Methodological Answer : Fluorine substituents enhance electrophilic aromatic substitution rates by polarizing the aromatic ring. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2–5 mol%) with aryl boronic acids in THF/H₂O. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1). Compare reactivity with non-fluorinated analogs (e.g., 4-methylthiophenol ) to quantify electronic effects.

Q. What strategies can resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • Software Validation : Use ORTEP-3 for structure refinement and thermal ellipsoid visualization to assess disorder .
  • Comparative Analysis : Cross-reference with structurally related compounds (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine or thiadiazol-thiazolidinone hybrids ).
  • Complementary Techniques : Validate bond lengths/angles via DFT calculations (e.g., B3LYP/6-31G* level) .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to assess electron affinity .
  • Experimental Validation : Compare computational IR/NMR spectra with experimental data to validate accuracy (RMSD <5%) .

Q. How can researchers design bioactivity studies for this compound derivatives, and what in vitro assays are recommended?

  • Methodological Answer :

  • Derivatization : Synthesize analogs (e.g., thiophenol-phthalocyanine conjugates ) for photodynamic therapy screening.
  • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa) using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. Use DMSO as a solubilizing agent (<1% v/v) .
  • ROS Detection : Measure reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) under UV irradiation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.